molecular formula C45H88N6O B078901 N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea CAS No. 13170-68-8

N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea

Cat. No. B078901
CAS RN: 13170-68-8
M. Wt: 729.2 g/mol
InChI Key: BUYXMXMAYBANJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea, commonly known as BIU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIU is a lipophilic urea derivative that can easily penetrate the cell membrane and interact with various biological molecules.

Mechanism Of Action

The mechanism of action of BIU is not fully understood. However, studies have shown that BIU can interact with various biological molecules, including proteins and lipids, and alter their function. BIU has also been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

Studies have shown that BIU can affect various biochemical and physiological processes. BIU has been shown to induce apoptosis, or programmed cell death, in cancer cells. BIU has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Additionally, BIU has been shown to modulate the immune system and enhance the immune response.

Advantages And Limitations For Lab Experiments

One of the significant advantages of BIU is its lipophilic nature, which allows it to easily penetrate the cell membrane and interact with various biological molecules. BIU also has a high purity, which makes it suitable for use in lab experiments. However, one of the limitations of BIU is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of BIU. One potential direction is the development of BIU-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the study of the mechanism of action of BIU and its interaction with biological molecules. Additionally, further studies are needed to evaluate the safety and efficacy of BIU in vivo. Overall, the study of BIU has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of BIU involves the reaction of heptadecylamine with ethylenediamine and urea in the presence of a catalyst. The reaction occurs under mild conditions and yields a high purity product. The resulting BIU is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

BIU has been extensively studied for its potential application in various fields of scientific research. One of the significant applications of BIU is in the development of drug delivery systems. Due to its lipophilic nature, BIU can easily penetrate the cell membrane and deliver drugs to the target site. BIU has also been studied for its potential as an antitumor agent, as it has shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

13170-68-8

Product Name

N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea

Molecular Formula

C45H88N6O

Molecular Weight

729.2 g/mol

IUPAC Name

1,3-bis[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]urea

InChI

InChI=1S/C45H88N6O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-46-35-39-50(43)41-37-48-45(52)49-38-42-51-40-36-47-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3,(H2,48,49,52)

InChI Key

BUYXMXMAYBANJX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)NCCN2CCN=C2CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)NCCN2CCN=C2CCCCCCCCCCCCCCCCC

Other CAS RN

13170-68-8

synonyms

N,N'-Bis[2-[(2-heptadecyl-4,5-dihydro-1H-imidazol)-1-yl]ethyl]urea

Origin of Product

United States

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